4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glycinate hydrochloride with acetylenic ketones under controlled conditions . The reaction is often carried out in the presence of a catalyst such as a metal-free process using ethyl glycinate hydrochloride as the starting material .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow synthesis techniques. This method offers advantages such as improved safety, efficiency, and scalability . The process involves the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and various alkylating agents for substitution . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid: A closely related compound with similar structural properties.
Ethyl 1H-pyrazole-4-carboxylate: Another pyrazole derivative used in organic synthesis.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A compound used in the synthesis of fungicides.
Uniqueness
. These structural features make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-acetyl-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-10-4-6(5(2)11)7(9-10)8(12)13/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
HGIJIEXFCNEFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)C(=O)C |
Origin of Product |
United States |
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